Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Furan-2-ylmethyl)-1-phenylbut-3-en-1-amine oxalate is a complex organic compound that features a furan ring, a phenyl group, and an amine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-2-ylmethyl)-1-phenylbut-3-en-1-amine oxalate typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve high yields. The final compounds are isolated through crystallization or flash chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the microwave-assisted synthesis process. This would require optimization of reaction parameters to ensure consistency and efficiency on a larger scale. The use of continuous flow reactors and automated systems could further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Furan-2-ylmethyl)-1-phenylbut-3-en-1-amine oxalate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced amines or alcohols, and substituted phenyl or furan compounds.
Scientific Research Applications
N-(Furan-2-ylmethyl)-1-phenylbut-3-en-1-amine oxalate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)-1-phenylbut-3-en-1-amine oxalate involves its interaction with molecular targets through its furan and phenyl groups. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide
- Bis(furan-2-ylmethyl)furan-2,5-dicarboxylate
Uniqueness
N-(Furan-2-ylmethyl)-1-phenylbut-3-en-1-amine oxalate is unique due to the presence of both a furan ring and a phenyl group, which provide distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler furan derivatives .
Properties
Molecular Formula |
C17H19NO5 |
---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-phenylbut-3-en-1-amine;oxalic acid |
InChI |
InChI=1S/C15H17NO.C2H2O4/c1-2-7-15(13-8-4-3-5-9-13)16-12-14-10-6-11-17-14;3-1(4)2(5)6/h2-6,8-11,15-16H,1,7,12H2;(H,3,4)(H,5,6) |
InChI Key |
WLWHNIVQYFFLOA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)NCC2=CC=CO2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.